molecular formula C18H13N3O B12504253 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine

Cat. No.: B12504253
M. Wt: 287.3 g/mol
InChI Key: OIRGLLQOENPNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine is a complex organic compound that features a unique structure combining an indeno-oxazole moiety with a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized indeno-oxazole derivatives, while reduction could produce reduced naphthyridine compounds .

Mechanism of Action

The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine lies in its combined indeno-oxazole and naphthyridine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering unique interactions and reactivity compared to its analogs .

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C18H13N3O/c1-2-6-13-12(4-1)10-15-16(13)21-18(22-15)14-8-7-11-5-3-9-19-17(11)20-14/h1-9,15-16H,10H2

InChI Key

OIRGLLQOENPNIY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.